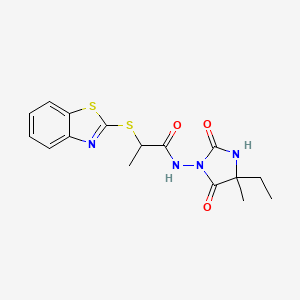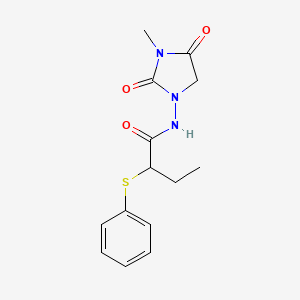![molecular formula C15H17N5O2 B6962446 1-acetyl-N-[1-(1H-1,2,4-triazol-5-yl)ethyl]-2,3-dihydroindole-5-carboxamide](/img/structure/B6962446.png)
1-acetyl-N-[1-(1H-1,2,4-triazol-5-yl)ethyl]-2,3-dihydroindole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-acetyl-N-[1-(1H-1,2,4-triazol-5-yl)ethyl]-2,3-dihydroindole-5-carboxamide is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The presence of the 1,2,4-triazole moiety further enhances the compound’s potential for various pharmacological applications .
Métodos De Preparación
The synthesis of 1-acetyl-N-[1-(1H-1,2,4-triazol-5-yl)ethyl]-2,3-dihydroindole-5-carboxamide involves multiple steps. One common synthetic route includes the following steps:
Formation of the indole nucleus: The indole nucleus can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the triazole moiety: The 1,2,4-triazole ring can be introduced through a cyclization reaction involving hydrazine derivatives and carboxylic acids or their derivatives.
Acetylation and carboxamide formation: The final steps involve acetylation of the indole nitrogen and formation of the carboxamide group through reactions with acetic anhydride and appropriate amines.
Análisis De Reacciones Químicas
1-acetyl-N-[1-(1H-1,2,4-triazol-5-yl)ethyl]-2,3-dihydroindole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole nucleus, leading to the formation of oxindole derivatives.
Reduction: Reduction reactions can occur at the triazole ring, converting it to dihydrotriazole derivatives.
Aplicaciones Científicas De Investigación
1-acetyl-N-[1-(1H-1,2,4-triazol-5-yl)ethyl]-2,3-dihydroindole-5-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules with potential pharmacological activities.
Mecanismo De Acción
The mechanism of action of 1-acetyl-N-[1-(1H-1,2,4-triazol-5-yl)ethyl]-2,3-dihydroindole-5-carboxamide involves its interaction with various molecular targets. The indole nucleus allows the compound to bind with high affinity to multiple receptors, while the triazole moiety enhances its ability to form hydrogen bonds with different targets. This leads to the modulation of various biological pathways, including those involved in cell proliferation, apoptosis, and immune response .
Comparación Con Compuestos Similares
1-acetyl-N-[1-(1H-1,2,4-triazol-5-yl)ethyl]-2,3-dihydroindole-5-carboxamide can be compared with other similar compounds, such as:
Indole derivatives: These compounds share the indole nucleus and exhibit similar biological activities, including antiviral, anticancer, and antimicrobial properties.
1,2,4-triazole derivatives: These compounds contain the triazole ring and are known for their potential as anticancer and antimicrobial agents. The uniqueness of this compound lies in the combination of both the indole and triazole moieties, which enhances its pharmacological potential and broadens its range of applications.
Propiedades
IUPAC Name |
1-acetyl-N-[1-(1H-1,2,4-triazol-5-yl)ethyl]-2,3-dihydroindole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O2/c1-9(14-16-8-17-19-14)18-15(22)12-3-4-13-11(7-12)5-6-20(13)10(2)21/h3-4,7-9H,5-6H2,1-2H3,(H,18,22)(H,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JESMNAGOZHRHFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=NN1)NC(=O)C2=CC3=C(C=C2)N(CC3)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[(1S,2R)-2-hydroxycyclohexyl]-1-[4-(2-phenoxyethyl)piperazin-1-yl]ethanone](/img/structure/B6962364.png)
![tert-butyl N-[9-(1H-pyrazol-5-ylmethylamino)-3-bicyclo[3.3.1]nonanyl]carbamate](/img/structure/B6962371.png)

![5-(dimethylamino)-N-[1-(4-fluoro-2-methylphenyl)piperidin-3-yl]pyrazine-2-carboxamide](/img/structure/B6962392.png)
![[5-(Dimethylamino)pyrazin-2-yl]-[4-[(1-ethylpyrazol-4-yl)methyl]-1,4-diazepan-1-yl]methanone](/img/structure/B6962397.png)
![2-Tert-butylsulfonyl-1-[4-(5-propan-2-yl-1,2,4-oxadiazol-3-yl)piperidin-1-yl]ethanone](/img/structure/B6962408.png)

![4-ethoxy-N-[3-(4-ethoxy-4-methylpiperidine-1-carbonyl)phenyl]benzenesulfonamide](/img/structure/B6962419.png)
![N-tert-butyl-4-[3-(oxan-4-yloxy)propanoylamino]piperidine-1-carboxamide](/img/structure/B6962425.png)
![4-ethoxy-N-[4-(4-ethoxy-4-methylpiperidine-1-carbonyl)phenyl]benzenesulfonamide](/img/structure/B6962428.png)
![3-[4-[1-(3-Methoxyphenyl)ethyl]piperazine-1-carbonyl]-1-methylpyridin-2-one](/img/structure/B6962431.png)
![[4-(oxolan-2-ylmethoxy)phenyl]-[2-(1H-1,2,4-triazol-5-yl)piperidin-1-yl]methanone](/img/structure/B6962437.png)
![2-methyl-4-[3-oxo-3-[2-(1H-1,2,4-triazol-5-yl)piperidin-1-yl]propyl]-1,4-benzoxazin-3-one](/img/structure/B6962449.png)
![[5-(Dimethylamino)pyrazin-2-yl]-[4-(pyridin-4-ylmethyl)piperazin-1-yl]methanone](/img/structure/B6962456.png)
